5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol
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Overview
Description
5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol: is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 4-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid, to form the benzopyran ring.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as hydrochloric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol: can be compared with other similar compounds, such as:
7-Methoxycoumarin: Similar structure but lacks the additional methoxy group on the phenol ring.
Methylumbelliferone: Another benzopyran derivative with different substitution patterns.
Baicalin: A flavonoid with a benzopyran structure but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2-(7-methoxy-2H-chromen-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKLYOXDONCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50783937 |
Source
|
Record name | 5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-50-6 |
Source
|
Record name | 5-Methoxy-2-(7-methoxy-2H-1-benzopyran-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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